![molecular formula C29H29N3O5 B2592966 N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894559-85-4](/img/structure/B2592966.png)
N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Fluorescence Properties
The research on similar quinoline derivatives highlights their structural aspects and properties, particularly in forming salts and inclusion compounds with mineral acids and their fluorescence emission characteristics. For instance, studies have shown that certain quinoline derivatives can form crystalline salts or gels upon treatment with mineral acids, exhibiting strong fluorescence emission at lower wavelengths compared to their parent compounds. This property is particularly interesting for applications in materials science and bioimaging, where fluorescence can be a valuable tool for visualization and analysis (A. Karmakar, R. Sarma, J. Baruah, 2007).
Crystal Structure and Molecular Interaction
Another study focusing on the crystal structure of a capsaicinoid compound related to the structural family of the chemical revealed insights into molecular conformation and intermolecular hydrogen bonding. This information is critical for understanding how such compounds interact with their environment, which has implications for drug design and the development of materials with specific molecular recognition capabilities (N. Park, I. Park, J. C. Lee, Y. B. Kim, 1995).
Antimalarial Activity and Structure-Activity Relationships
Research into quinoline derivatives has also explored their antimalarial activity, demonstrating the potential of these compounds in medical applications. Through the synthesis and evaluation of a series of compounds, relationships between molecular structure and antimalarial potency have been established. Such studies contribute to the development of new antimalarial drugs, providing a basis for the design of compounds with enhanced efficacy and specificity (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).
Synthesis and Antimicrobial Evaluation
The synthesis of novel quinoline derivatives and their evaluation as antimicrobial agents represent another area of application. By modifying the molecular structure, researchers have been able to assess the antibacterial and antifungal activities of these compounds, identifying candidates with promising therapeutic potential. This line of research is crucial for addressing the ongoing challenge of antibiotic resistance and the need for new antimicrobial drugs (B. Debnath, S. Ganguly, 2015).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-18-4-5-23(12-19(18)2)31-28(33)17-32-25-15-27-26(36-10-11-37-27)14-20(25)13-21(29(32)34)16-30-22-6-8-24(35-3)9-7-22/h4-9,12-15,30H,10-11,16-17H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJDRMDSYKHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide |
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